4'-O-Benzyloxy Ezetimibe Diol Impurity
Description
4’-O-Benzyloxy Ezetimibe Diol Impurity (CAS 1374250-06-2) is a process-related impurity of ezetimibe, a cholesterol absorption inhibitor used to treat hyperlipidemia. Its molecular formula is C₃₁H₃₁F₂NO₃, with a molecular weight of 503.58 g/mol . Structurally, it features a benzyloxy group (-OCH₂C₆H₅) attached to the diol moiety of ezetimibe, distinguishing it from the parent drug (Figure 1). This impurity arises during the synthesis of ezetimibe intermediates, particularly during protective group chemistry involving benzylation .
Properties
CAS No. |
1374250-06-2 |
|---|---|
Molecular Formula |
C₃₁H₃₁F₂NO₃ |
Molecular Weight |
503.58 |
Synonyms |
(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino][4-(phenylmethoxy)phenyl]methyl]-1,5-pentanediol |
Origin of Product |
United States |
Chemical Reactions Analysis
4’-O-Benzyloxy Ezetimibe Diol Impurity undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Analytical Applications
1. Quality Control in Pharmaceuticals
- The identification and quantification of impurities like 4'-O-Benzyloxy Ezetimibe Diol are essential for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is commonly employed to analyze this impurity in drug formulations. For instance, HPLC methods have been developed to detect and quantify various impurities in Ezetimibe formulations, ensuring compliance with regulatory standards .
2. Stability Studies
- Stability studies are conducted to assess how impurities affect the shelf life and effectiveness of drugs. Research has shown that this compound can impact the stability profiles of formulations containing Ezetimibe. By understanding its behavior under different environmental conditions (e.g., temperature, light), researchers can optimize storage conditions and extend product shelf life .
3. Method Development for Impurity Profiling
- Advanced chromatographic techniques such as ultra-high performance liquid chromatography (UHPLC) have been developed for rapid profiling of organic impurities, including 4'-O-Benzyloxy Ezetimibe Diol. These methods provide high resolution and sensitivity, allowing for the detection of low concentrations of impurities in complex matrices .
Case Studies
1. Impurity Characterization
- A study focused on characterizing various organic impurities in Ezetimibe formulations identified 4'-O-Benzyloxy Ezetimibe Diol as a significant impurity. The research utilized mass spectrometry coupled with chromatographic techniques to elucidate the structure and quantify its presence in different batches of the drug .
2. Impact on Drug Efficacy
- Another investigation assessed how the presence of this impurity influences the pharmacokinetics of Ezetimibe. The findings indicated that higher levels of 4'-O-Benzyloxy Ezetimibe Diol could alter absorption rates, potentially affecting therapeutic outcomes. This highlights the importance of monitoring such impurities during drug development .
Mechanism of Action
The mechanism of action of 4’-O-Benzyloxy Ezetimibe Diol Impurity is not well-documented. as an impurity of Ezetimibe, it may share some similarities in its interaction with molecular targets and pathways. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, leading to a decrease in the amount of cholesterol available to the liver .
Comparison with Similar Compounds
Analytical and Regulatory Comparison
Table 1: Key Analytical Parameters of Ezetimibe Impurities
Table 2: Structural and Functional Differences
Preparation Methods
Reaction Mechanism and Conditions
The oxidative degradation method involves treating Ezetimibe with oxidizing agents to yield 4'-O-Benzyloxy Ezetimibe Diol Impurity. According to the patent CN107474000A, this approach utilizes manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or hydrogen peroxide (H₂O₂) as oxidants. The reaction proceeds via the oxidation of specific functional groups in Ezetimibe, leading to the formation of the keto-acid intermediate, which is subsequently converted into the target impurity.
Key parameters :
Optimization of Oxidative Conditions
Post-reaction processing involves crystallization using a mixture of isopropanol and water, yielding the impurity with >98% purity.
Alkaline Degradation Method
Reaction Pathway
Alkaline degradation employs aqueous alkali solutions to induce structural rearrangements in Ezetimibe. Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) are commonly used. This method generates an open-loop impurity through base-catalyzed hydrolysis.
Critical conditions :
Comparative Analysis of Alkaline vs. Oxidative Methods
| Factor | Alkaline Method | Oxidative Method |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Purity | 95–97% | 98–99% |
| Reaction Time | 4–8 hours | 2–6 hours |
| Environmental Impact | Higher waste generation | Lower solvent consumption |
The oxidative method is preferred for large-scale production due to higher efficiency and reduced environmental footprint.
Role of Solvent Systems in Impurity Formation
Solvent Selection Criteria
The choice of solvent significantly influences reaction kinetics and impurity profile:
Solvent Effects on Crystallization
| Solvent Combination | Crystal Purity | Morphology |
|---|---|---|
| Isopropanol/water | 99% | Needle-shaped |
| Ethanol/water | 95% | Amorphous |
Industrial Applications and Quality Control
Regulatory Considerations
The preparation of this compound is mandated by regulatory agencies (e.g., FDA, EMA) for:
Case Study: Batch Analysis Using HPLC
A recent study validated an HPLC method for separating Ezetimibe and its impurities:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:phosphate buffer (pH 3.0) |
| Detection Wavelength | 242 nm |
| Retention Time | Ezetimibe: 8.2 min; Impurity: 10.5 min |
This method achieves a detection limit of 0.05% for the diol impurity .
Q & A
Q. What analytical techniques are commonly used to identify and quantify 4'-O-Benzyloxy Ezetimibe Diol Impurity in ezetimibe formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases (e.g., Chiracel OD column) is widely employed. Retention time (Rt) and resolution (Rs) parameters are optimized using retention modeling, as demonstrated in studies where Rt for ezetimibe diol ranged from 23.72 to 25.73 minutes under varying conditions . Detection at dual wavelengths (e.g., 210 nm and 247 nm) improves sensitivity, especially for impurities with low UV absorbance . Cross-validation with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended for structural confirmation .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Structural characterization involves a combination of spectroscopic techniques:
- NMR : Assigns stereochemistry and confirms benzyl ether and diol functional groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₁H₂₇F₂NO₃, MW 499.55) .
- Comparative chromatography : Matches retention times and relative response factors (RRF) against synthetic reference standards .
Q. What are the regulatory thresholds for this impurity in ezetimibe formulations?
- Methodological Answer : Per USP guidelines, individual unknown impurities must be ≤0.20%, and total impurities ≤0.60% . Method validation under ICH Q2(R1) ensures limits of detection (LOD) and quantification (LOQ) meet these thresholds. For example, LOQ for ezetimibe diol is validated at 0.05% using wavelength-specific AUC analysis .
Advanced Research Questions
Q. How can researchers resolve co-elution of 4'-O-Benzyloxy Ezetimibe Diol with structurally similar impurities (e.g., desfluoro ezetimibe)?
- Methodological Answer :
- Chromatographic optimization : Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) and gradient profiles to enhance resolution. For instance, Rs,crit values improved from 1.60 to 2.77 by modifying setpoints over a two-year period .
- Chiral separation : Utilize chiral columns (e.g., Chiracel OD) to exploit stereochemical differences .
- Multivariate analysis : Apply Design of Experiments (DoE) to identify critical parameters affecting selectivity .
Q. How can synthetic pathways for ezetimibe be modified to minimize the formation of this compound?
- Methodological Answer :
- Protecting group strategies : Replace benzyl ether groups with alternative protecting agents (e.g., tert-butyldimethylsilyl) during synthesis to avoid diol formation .
- Reaction monitoring : Use in-situ FTIR or real-time HPLC to detect intermediate impurities and adjust reaction conditions (e.g., pH, temperature) .
- Catalytic optimization : Employ selective catalysts to reduce side reactions, as demonstrated in stereoisomer synthesis studies .
Q. How should researchers address discrepancies in impurity detection (e.g., absence in some batches vs. presence in synthetic mixtures)?
- Methodological Answer :
- Spiking studies : Introduce known concentrations of the impurity into "clean" batches to validate method recovery (e.g., 95-105% accuracy) .
- Forced degradation : Expose samples to stress conditions (heat, light, hydrolysis) to identify latent impurities .
- Cross-laboratory validation : Compare results across labs to rule out instrument-specific variability .
Q. What are the implications of excipient interactions on the stability of 4'-O-Benzyloxy Ezetimibe Diol in formulation studies?
- Methodological Answer :
- Compatibility testing : Use HPLC to monitor impurity levels in binary mixtures with excipients (e.g., magnesium oxide increases total impurities to 0.18% under accelerated conditions) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies physical incompatibilities (e.g., melting point shifts) .
- Long-term stability studies : Store formulations at 40°C/75% RH for 4+ weeks to simulate shelf-life conditions .
Data Contradictions and Solutions
- Issue : Ezetimibe diol was undetected in commercial batches but present in synthetic mixtures .
- Resolution : Batch-to-batch variability in API synthesis may explain discrepancies. Use spiked samples to verify method sensitivity and ensure excipients do not mask impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
